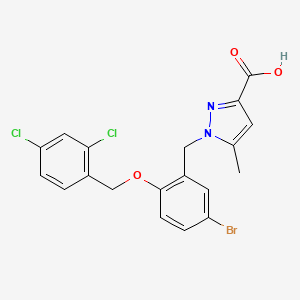
RORgammat Inverse agonist 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RORgammat Inverse agonist 8 is a synthetic compound designed to modulate the activity of the retinoic acid receptor-related orphan receptor-gamma-t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications in autoimmune diseases and cancer .
Méthodes De Préparation
The synthesis of RORgammat Inverse agonist 8 typically involves the construction of a novel N-sulfonamide tetrahydroquinoline scaffold. The synthetic route includes several key steps:
Formation of the tetrahydroquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the sulfonamide group: This step involves the reaction of the tetrahydroquinoline core with a sulfonyl chloride under basic conditions.
Functionalization: Additional functional groups are introduced to enhance the compound’s binding affinity and selectivity for RORγt.
Analyse Des Réactions Chimiques
RORgammat Inverse agonist 8 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
RORgammat Inverse agonist 8 has a wide range of scientific research applications:
Chemistry: The compound is used as a tool to study the structure-activity relationships of RORγt ligands.
Biology: It is employed in research on the differentiation and function of Th17 cells and the production of IL-17.
Medicine: The compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Mécanisme D'action
RORgammat Inverse agonist 8 exerts its effects by binding to the ligand-binding domain of RORγt. This binding induces a conformational change in the receptor, disrupting its interaction with coactivator proteins. As a result, the transcriptional activity of RORγt is repressed, leading to a decrease in the production of IL-17 and the differentiation of Th17 cells . The critical role of residue Trp317 in the activation of RORγt has been highlighted in studies, where its conformation is altered upon binding with the inverse agonist .
Comparaison Avec Des Composés Similaires
RORgammat Inverse agonist 8 is unique compared to other RORγt inverse agonists due to its specific structural features and binding properties. Similar compounds include:
BIO399: A synthetic benzoxazinone ligand that also acts as an inverse agonist for RORγt.
BIO592: Another benzoxazinone ligand with agonist properties.
Other tetrahydroquinoline derivatives: These compounds share a similar core structure but differ in their functional groups and binding affinities.
The uniqueness of this compound lies in its specific interactions with the agonist lock (His479-Tyr502-Phe506) and its ability to modulate the immune response by targeting RORγt .
Propriétés
Formule moléculaire |
C26H33N7O2 |
|---|---|
Poids moléculaire |
475.6 g/mol |
Nom IUPAC |
N-[8-[[4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34) |
Clé InChI |
GMRCLEMCHGYDSY-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)
![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)












